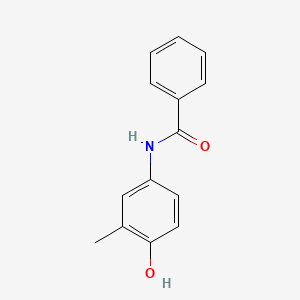

N-(4-hydroxy-3-methylphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)benzamide |

InChI |

InChI=1S/C14H13NO2/c1-10-9-12(7-8-13(10)16)15-14(17)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17) |

InChI Key |

WFOWSHGYNMJYTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-hydroxy-3-methylphenyl)benzamide and Analogues

The core of synthesizing this compound involves the creation of an amide bond between an amine and a carboxylic acid or its derivative. Various well-established protocols are available for this purpose.

The primary methods for constructing the benzamide (B126) framework are the acylation of an amine with an acid chloride and the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine.

One of the most traditional and widely used methods is the Schotten-Baumann reaction , which involves the reaction of an amine with an acid chloride in the presence of a base. wikipedia.orgbyjus.com This reaction is typically performed in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards amide formation. wikipedia.orgorganic-chemistry.org For the synthesis of a related compound, N-(3-hydroxyphenyl)benzamide, 3-hydroxyaniline is condensed with benzoyl chloride in an aqueous medium. mdpi.com This highlights a direct and efficient approach to forming the N-aryl benzamide linkage.

In modern medicinal chemistry, coupling reagents are frequently employed to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the more reactive acid chloride. hepatochem.com This approach is particularly useful when dealing with sensitive substrates. The process involves the activation of the carboxylic acid by the coupling reagent to form a reactive intermediate, which then readily reacts with the amine. hepatochem.com A wide array of such reagents has been developed, each with specific advantages concerning reaction efficiency and the suppression of side reactions like racemization. hepatochem.comluxembourg-bio.com

Below is a table of common coupling agents used in amide bond formation:

| Reagent Class | Examples | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | One of the earliest coupling reagents; the dicyclohexylurea (DCU) byproduct is poorly soluble. luxembourg-bio.com |

| Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble. luxembourg-bio.com | |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Various | Based on 1-hydroxy-1H-benzotriazole (HOBt) or its derivatives; highly efficient but can be expensive. nih.gov |

| COMU | COMU | A uronium salt that enables amide bond formation in environmentally friendly aqueous micellar media. organic-chemistry.org | |

| Phosphonium Salts | BOP, PyBOP | Various | Effective reagents for peptide coupling and general amide synthesis. acs.org |

| Other | Propanephosphonic acid anhydride | T3P | A robust reagent that promotes low-epimerization amide bond formation. organic-chemistry.org |

The synthesis of this compound specifically requires the selection of appropriate precursors. The logical starting materials are 4-amino-2-methylphenol (the aniline (B41778) component) and benzoic acid or its activated form, benzoyl chloride (the acyl component). The reactivity of the phenolic hydroxyl group in 4-amino-2-methylphenol may necessitate the use of a protecting group, depending on the chosen reaction conditions, to prevent undesired O-acylation.

Derivatization Strategies for Structural Modification

Structural modifications of the this compound scaffold can be achieved by introducing substituents on the aromatic rings or by using the benzamide core to construct more complex heterocyclic and hybrid structures.

The introduction of various functional groups onto the aromatic rings of benzamide analogues is typically accomplished by selecting appropriately substituted precursors rather than through late-stage functionalization of the parent molecule. For example, to synthesize analogues with different substituents on the benzoyl moiety, one would start with a series of substituted benzoyl chlorides or benzoic acids. nanobioletters.com Similarly, modifications to the phenylamino portion are achieved by using different substituted anilines. mdpi.comnanobioletters.com For instance, the synthesis of N-(3-hydroxyphenyl)benzamide O-derivatives is achieved by first synthesizing the parent molecule and then performing O-alkylation on the phenolic hydroxyl group. mdpi.com

The benzamide structure, particularly when containing appropriately positioned functional groups, serves as a valuable intermediate for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of benzoxazoles . N-(2-hydroxyphenyl) carboxamides, which are isomers of the target compound, can undergo acid-catalyzed cyclodehydration at elevated temperatures to form 2-substituted benzoxazoles. mdpi.comcore.ac.uk This transformation typically involves heating the precursor amide with a catalyst like p-toluenesulfonic acid (PTSA) in a high-boiling solvent such as xylenes. core.ac.uk This cyclization represents a key strategy for converting a simple benzamide intermediate into a more complex heterocyclic structure. chemicalbook.comijpbs.com

Benzamide units are also integral components in the construction of large, complex molecules such as macrocycles . Polyamide macrocycles can be synthesized through the condensation of diamines with diacyl chlorides. researchgate.net These macrocyclic structures, which incorporate multiple amide linkages, often exhibit unique properties related to host-guest chemistry and can serve as ligands for the preparation of metal-organic frameworks. researchgate.netacs.org The synthesis of such structures demonstrates the utility of amide bond formation in building advanced, hybrid molecular architectures. ebi.ac.uknih.gov

Synthesis of Intermediates for Advanced Benzamide Structures

The synthesis of this compound and its analogues can be viewed as the creation of key intermediates for more advanced and structurally complex molecules. By incorporating various functional groups into the aniline or benzoic acid precursors, the resulting benzamides are primed for further chemical transformations.

For instance, a benzamide containing a hydroxyl group, such as the title compound, can be used as a platform for introducing other functionalities via O-alkylation or O-acylation. mdpi.com These derivatives can then be evaluated for various applications. Furthermore, as discussed, N-(hydroxyphenyl)benzamides are direct precursors to benzoxazole heterocycles, which are important scaffolds in medicinal and materials chemistry. core.ac.ukchemicalbook.com The design and synthesis of novel histone deacetylase (HDAC) inhibitors, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, further illustrate how the benzamide core can be elaborated into more complex structures with specific biological targets. nih.gov Therefore, the initial amide synthesis is often the first step in a longer synthetic sequence aimed at producing advanced molecular structures.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For N-(4-hydroxy-3-methylphenyl)benzamide, both ¹H and ¹³C NMR would provide crucial data for structural confirmation. While specific experimental data for this exact compound is not widely available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoyl and the 4-hydroxy-3-methylphenyl moieties. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the benzoyl group would likely present as a multiplet, while the protons on the substituted phenyl ring would show a characteristic splitting pattern. The methyl protons would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The hydroxyl and amide protons would exhibit broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 165-170 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region. The methyl carbon would appear at a much higher field, typically around δ 15-25 ppm.

Interactive Data Table: Predicted NMR Data

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on known substituent effects and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.0 - 9.5 (broad s) | - |

| Hydroxyl O-H | 4.5 - 6.0 (broad s) | - |

| Benzoyl C=O | - | 166.0 |

| Benzoyl C1' | - | 134.5 |

| Benzoyl C2'/C6' | 7.8 - 7.9 (m) | 127.5 |

| Benzoyl C3'/C5' | 7.4 - 7.6 (m) | 128.8 |

| Benzoyl C4' | 7.4 - 7.6 (m) | 131.9 |

| Phenyl C1 | - | 130.0 |

| Phenyl C2 | 7.3 - 7.4 (d) | 121.0 |

| Phenyl C3 | - | 129.5 |

| Phenyl C4 | - | 152.0 |

| Phenyl C5 | 6.8 - 6.9 (dd) | 115.0 |

| Phenyl C6 | 7.0 - 7.1 (d) | 118.0 |

| Methyl C | 2.1 - 2.3 (s) | 16.0 |

Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Chemical shifts are referenced to TMS (Tetramethylsilane).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide and phenol (B47542) functionalities.

The key vibrational frequencies expected in the IR spectrum are:

N-H Stretching: A moderate to strong absorption band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the amide group.

O-H Stretching: A broad absorption band is expected between 3200 and 3600 cm⁻¹ due to the hydroxyl group of the phenol. This broadening is a result of hydrogen bonding.

C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group in the amide (Amide I band), would be observed in the range of 1630-1680 cm⁻¹.

N-H Bending: The N-H bending vibration (Amide II band) is expected to appear around 1510-1570 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically occurs in the 1200-1350 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would appear as strong bands in the 690-900 cm⁻¹ range, providing information about the substitution pattern.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Phenol | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Amide | C-N Stretch | 1200 - 1350 | Medium |

| Aromatic | C-H Bend | 690 - 900 | Strong |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

For this compound (C₁₄H₁₃NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (227.26 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for benzanilides involve cleavage of the amide bond. Key expected fragments would include:

Benzoyl cation (m/z 105): Formed by the cleavage of the C-N amide bond, resulting in [C₆H₅CO]⁺. This is often a prominent peak in the mass spectra of N-phenylbenzamides.

4-hydroxy-3-methylphenylaminyl radical cation (m/z 122): Resulting from the alternative cleavage of the amide bond.

Loss of CO: Fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (m/z 77) through the loss of a neutral carbon monoxide molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion | [C₁₄H₁₃NO₂]⁺ | 227 |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| 4-hydroxy-3-methylphenoxyl radical | [HOC₆H₃(CH₃)N]⁺ | 122 |

Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Investigations

Impact of Substitutions on the Phenolic and Benzamide (B126) Moieties

The phenolic and benzamide moieties of N-phenylbenzamide derivatives serve as primary sites for structural modification to modulate biological activity. Research has shown that the nature and position of substituents on both rings are critical determinants of potency and selectivity against various biological targets.

On the benzamide portion (the benzoyl group), studies on related N-phenylbenzamides have revealed that the introduction of electron-withdrawing groups significantly enhances biological activity. For instance, in a series of compounds tested for antischistosomal activity, derivatives with electron-withdrawing functionalities demonstrated improved potency. nih.gov This suggests that such substitutions can enhance the interaction of the compound with its biological target.

On the aniline (B41778) (phenolic) portion, substitutions also play a key role. In the development of imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, various substituents on the N-phenyl ring were evaluated. The results indicated that substitutions at the para-position of this ring could significantly influence cytotoxicity against cancer cell lines. frontiersin.org For example, a fluorine substitution at the para-position of the N-phenyl ring resulted in the most active compound in the series against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. frontiersin.org

The following table summarizes the anticancer activity of selected N-phenylbenzamide derivatives with substitutions on the N-phenyl ring.

| Compound | R Group (Substitution on N-phenyl ring) | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. HeLa | IC₅₀ (μM) vs. MCF-7 |

|---|---|---|---|---|

| 4a | 4-H | 18.1 | 22.5 | 20.5 |

| 4b | 4-CH₃ | 15.2 | 19.8 | 17.6 |

| 4c | 4-OCH₃ | 16.5 | 20.1 | 19.3 |

| 4d | 4-Cl | 12.3 | 14.2 | 13.8 |

| 4e | 4-Br | 11.1 | 13.5 | 12.1 |

| 4f | 4-F | 7.5 | 9.3 | 8.9 |

Data adapted from research on imidazole-based N-phenylbenzamide derivatives. frontiersin.org

Similarly, SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB highlight the importance of substitutions on the phenyl ring of the benzamide core. Replacing a metabolically unstable morpholine group with various substituents, including thiophene and methyl groups, led to potent analogs with high selectivity and low cytotoxicity. acs.org

Role of Hydroxyl Groups in Biological Activity Modulation

The phenolic hydroxyl (-OH) group is a key pharmacophoric feature in many biologically active compounds, including N-(4-hydroxy-3-methylphenyl)benzamide. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with biological receptors, such as enzymes and proteins.

The presence and position of hydroxyl groups can significantly modulate the biological activity of benzamide derivatives. Studies on natural phenolic compounds have consistently shown that the -OH group is critical for their antioxidant activity, primarily through its ability to donate a hydrogen atom to scavenge free radicals. researchgate.netresearchgate.net The antioxidant capacity of betalains, for example, is significantly enhanced by the presence of phenolic hydroxyl groups. researchgate.net In a study on natural coumarins, it was concluded that phenolic hydroxyl groups have a beneficial effect on both antioxidant and antiproliferative activities. researchgate.net

Conversely, masking or removing the hydroxyl group can have varied effects depending on the target. In some cases, methylation of the phenolic hydroxyl group can improve antimicrobial activity by increasing the lipophilicity of the compound, which enhances its ability to penetrate pathogen cell membranes. researchgate.net However, for antioxidant effects, protecting the hydroxyl group often reduces its reactivity and thus diminishes its potency. nih.gov The specific placement of the hydroxyl group on the phenyl ring is also vital. For instance, in certain series of bioactive compounds, derivatives with a 4-hydroxyl substituted cinnamic acid were found to be the most active tyrosinase inhibitors. nih.gov

Influence of Steric and Electronic Effects on Bioactivity

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can profoundly impact a molecule's interaction with its biological target. As previously noted, SAR studies on N-phenylbenzamides as antischistosomal agents found that electron-withdrawing groups were beneficial for improving potency. nih.gov This suggests that reducing electron density in certain parts of the molecule can strengthen binding interactions. A Quantitative Structure-Activity Relationship (QSAR) study on N-benzoyl-N'-naphtylthiourea derivatives as anticancer agents further confirmed that the anticancer activity was influenced by both lipophilic and electronic properties. atlantis-press.com

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within the binding site of a target protein. Bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. However, in some cases, larger groups can establish favorable van der Waals interactions and enhance activity. QSAR models have been developed to quantify the influence of steric parameters, often using descriptors like molecular volume, on biological activity. nih.gov For example, in a series of benzamide inhibitors of Mycobacterium tuberculosis, the introduction of a cyclopropyl group versus a smaller ethyl group resulted in comparable activity, indicating a degree of tolerance for steric bulk in that region of the molecule. acs.org

The interplay between these effects is crucial. A QSAR study might reveal that for a particular biological target, optimal activity is achieved with a small, electron-withdrawing substituent at a specific position.

The table below presents data from a study on antischistosomal N-phenylbenzamides, illustrating the impact of electronic properties on activity.

| Compound | Substituent on Benzamide Ring | Substituent on N-Phenyl Ring | EC₅₀ (μM) vs. Adult S. mansoni | cLogP |

|---|---|---|---|---|

| 9 | 4-Cl | 4-CF₃ | 0.58 | 5.56 |

| 11 | 4-Cl | 3,5-bis(CF₃) | 0.14 | 6.42 |

| 32 | 4-NO₂ | 4-CF₃ | 1.40 | 4.33 |

| 34 | 4-NO₂ | 3,5-bis(CF₃) | 1.16 | 5.19 |

| 38 | 4-Cl | 4-NO₂ | 1.16 | 4.44 |

Data adapted from research on antischistosomal N-phenylbenzamides. nih.gov Note the high potency (low EC₅₀) of compounds with multiple electron-withdrawing groups like -CF₃ and -NO₂.

Comparative SAR Studies with Related Benzamide Isomers and Derivatives

Comparing the SAR of positional isomers and related derivatives provides valuable insights into the specific structural requirements for biological activity. The relative orientation of functional groups can lead to significant differences in efficacy.

For instance, the investigation of regioisomerism in antischistosomal N-phenylbenzamides explored the effect of moving substituents to different positions on the aromatic rings. nih.gov Such studies can reveal whether a particular interaction with a receptor is highly sensitive to the precise location of a functional group.

The table below compares the in vivo tumor inhibition of isothiocyanate (ITC) and isoselenocyanate (ISC) derivatives, demonstrating the superior potency of the selenium analogs.

| Compound | Class | Dose (μmol) | Tumor Size Reduction (%) |

|---|---|---|---|

| ISC-2 | Isoselenocyanate | 0.76 | ~30-45% |

| ISC-4 | Isoselenocyanate | 0.76 | ~30-45% |

| ITC-2 (PEITC) | Isothiocyanate | 2.5 | ~40-60% |

| ITC-4 (PBITC) | Isothiocyanate | 2.5 | ~40-60% |

Data adapted from research comparing ISC and ITC derivatives in a melanoma mouse model. Note that ISCs achieved significant tumor reduction at a dose approximately three times lower than ITCs. nih.gov

These comparative analyses are essential for rational drug design, allowing researchers to select the most promising scaffold and substituent combinations for developing new therapeutic agents based on the N-phenylbenzamide framework.

Molecular Mechanisms and Biological Target Interactions

Molecular Basis of Anti-Proliferative and Apoptosis-Inducing Effects

The ability of certain N-substituted benzamides to induce apoptosis (programmed cell death) and inhibit cell proliferation has been documented. nih.gov These effects are often mediated through the intrinsic or mitochondrial pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspase enzymes.

Studies on related benzamides have shown that these compounds can induce a G2/M phase cell cycle block prior to the onset of apoptosis. nih.gov This cell cycle arrest can be independent of p53 status. nih.gov The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, including caspase-3. nih.gov The Bcl-2 family of proteins are key regulators of this process, with anti-apoptotic members like Bcl-xL working to prevent mitochondrial outer membrane permeabilization. nih.gov It has been shown that overexpression of Bcl-2 can inhibit apoptosis induced by some N-substituted benzamides, confirming the involvement of this pathway. nih.gov While these general mechanisms are understood for the broader class, the specific modulation of proteins like p21, caspase-3, and Bcl-xL by N-(4-hydroxy-3-methylphenyl)benzamide requires further dedicated study.

Reactivity Studies and Mechanistic Pathways in Aqueous Media

pH-Dependent Reaction KineticsThe stability and reactivity of benzamide (B126) derivatives in aqueous solutions are critically dependent on pH. Kinetic studies on structurally similar compounds, such as N-(hydroxybenzyl)benzamide derivatives, reveal complex reaction pathways.nih.govThese compounds can react via three distinct mechanisms depending on the pH of the solution.nih.gov

Under basic and neutral conditions, a specific-base-catalyzed mechanism, akin to an E1cB-like elimination, is often observed. nih.govresearchgate.net In acidic conditions (e.g., pH 0-4), an acid-catalyzed mechanism becomes kinetically dominant. nih.gov Furthermore, a water-reaction mechanism has been proposed at pH values where neither the base-dependent nor the acid-catalyzed pathway is predominant. nih.gov The rate constants for these reactions, including the acid-catalyzed rate (kH) and the apparent second-order hydroxide rate constant (k'1), have been determined for these related structures. nih.gov At higher hydroxide concentrations, the reactions for some derivatives, like N-(hydroxymethyl)benzamide, can become pH-independent. nih.gov These studies on analogous compounds provide a framework for understanding the potential kinetic behavior of this compound in aqueous media, although direct experimental data for this specific compound is not available.

Pharmacophore Modeling and Binding Site Analysis

Pharmacophore Modeling:

Based on the structure of this compound and the common features of other bioactive benzamides, a hypothetical pharmacophore model can be proposed. Key pharmacophoric features likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The amide nitrogen and the phenolic hydroxyl group can act as hydrogen bond donors.

Aromatic Rings: The benzoyl ring and the substituted phenyl ring can engage in aromatic interactions, such as π-π stacking, with aromatic amino acid residues in a binding pocket nih.gov.

Hydrophobic Features: The methyl group on the phenyl ring contributes to the hydrophobicity of that region of the molecule.

The spatial arrangement of these features is critical for specific binding to a biological target. The flexibility of the amide bond allows the two aromatic rings to adopt various conformations, which can be crucial for fitting into a specific binding site.

| Pharmacophoric Feature | Potential Interacting Group on Molecule |

| Hydrogen Bond Acceptor | Carbonyl oxygen |

| Hydrogen Bond Donor | Amide nitrogen, Phenolic hydroxyl group |

| Aromatic Ring | Benzoyl ring, 4-hydroxy-3-methylphenyl ring |

| Hydrophobic Center | Methyl group |

Binding Site Analysis:

A hypothetical binding site analysis for this compound would involve considering how its structural components could interact with the amino acid residues of a protein target.

Benzoyl Ring: This ring could fit into a hydrophobic pocket or engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan nih.gov.

Amide Linker: The amide group is a critical interaction point. The carbonyl oxygen could form a hydrogen bond with the backbone N-H of an amino acid or the side chain of residues like asparagine or glutamine. The amide N-H could donate a hydrogen bond to a carbonyl oxygen on the protein backbone or to the side chain of residues like aspartate or glutamate.

4-hydroxy-3-methylphenyl Ring: This substituted ring offers multiple points of interaction. The phenolic hydroxyl group is a key feature, capable of forming strong hydrogen bonds with polar amino acid residues such as serine, threonine, or tyrosine, or with charged residues like aspartate or glutamate. The methyl group can contribute to hydrophobic interactions within a nonpolar sub-pocket. The aromatic ring itself can also participate in π-π or cation-π interactions.

In Vitro Biological Activities and Experimental Model Studies

Antimicrobial Spectrum of Activity

No specific studies detailing the antimicrobial spectrum of N-(4-hydroxy-3-methylphenyl)benzamide were identified. Research into its efficacy against various microbial pathogens is required to establish its potential as an antimicrobial agent.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

There is no available data from in vitro assays to confirm or quantify the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal and Anti-Biofilm Properties

The scientific literature does not currently contain reports on the antifungal or anti-biofilm capabilities of this compound.

Antimycobacterial Efficacy (e.g., Mycobacterium tuberculosis)

Information regarding the antimycobacterial efficacy of this compound, including its activity against Mycobacterium tuberculosis, is not available.

Anticancer Potential in Cell Line Models

There is a lack of specific research investigating the anticancer potential of this compound in cancer cell line models.

Inhibition of Cell Growth and Proliferation

No published studies were found that evaluated the inhibitory effects of this compound on the growth and proliferation of cancer cells.

Induction of Apoptosis and Cell Cycle Modulation

The mechanisms of action related to cancer cell death, such as the induction of apoptosis or modulation of the cell cycle by this compound, have not been reported in the available scientific literature.

Effects on Cell Invasion (e.g., MMP2 down-regulation)

The invasive capacity of cancer cells is a critical factor in tumor progression and metastasis. This process is heavily reliant on the activity of enzymes known as matrix metalloproteinases (MMPs), which are responsible for degrading the extracellular matrix. The compound this compound has been investigated for its potential to modulate these processes.

Research has shown that derivatives of benzamide (B126) can influence the expression and activity of MMPs. For instance, studies on structurally related compounds, such as certain N-hydroxy-benzamide derivatives, demonstrate the ability to inhibit histone deacetylases (HDACs), which in turn can lead to the down-regulation of genes involved in cell invasion and proliferation, including MMPs. europa.eu Specifically, the inhibition of type IV collagenases like MMP-2 and MMP-9 is a key target for anti-metastatic therapies, as these enzymes degrade type IV collagen, a primary component of the basement membrane. nih.gov While direct studies on this compound's effect on MMP-2 are not extensively detailed in available literature, the activity of analogous compounds provides a strong rationale for its potential anti-invasive properties through the modulation of matrix metalloproteinases. For example, the related compound N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to suppress cancer cell invasion by inhibiting MMP-9 expression through the NF-κB signaling pathway. nih.gov

Antioxidant Capacity Assessment

The role of oxidative stress in the pathogenesis of numerous diseases has led to significant interest in the antioxidant potential of various chemical compounds. This compound, possessing a phenolic hydroxyl group, is structurally primed to act as an antioxidant.

Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant activity of this compound and its derivatives is often evaluated using standard chemical assays that measure their ability to scavenge free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay is widely used to determine the free radical-scavenging ability of antioxidants. mdpi.com The DPPH radical is a stable free radical that shows a characteristic deep purple color. biorxiv.org When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the purple color fades, and the change in absorbance at 517 nm is measured. researchgate.netnih.gov Phenolic compounds are particularly effective in this assay due to the presence of hydroxyl groups that can readily donate a hydrogen atom to neutralize the radical. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). This reduction is measured by a color change that is monitored spectrophotometrically. This assay provides a direct measure of the total antioxidant capacity of a compound.

The table below summarizes typical findings from such assays on phenolic benzamide derivatives, illustrating their potential antioxidant capabilities.

| Assay | Principle | Typical Result for Phenolic Benzamides |

| DPPH | Measures the ability to scavenge the stable DPPH free radical. | Dose-dependent increase in radical scavenging activity, indicating effective hydrogen-donating ability. |

| FRAP | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Demonstrates significant reducing power, confirming electron-donating antioxidant capacity. |

Computational Insights into Antioxidant Mechanisms

Computational chemistry provides valuable tools for understanding the mechanisms behind the antioxidant activity of phenolic compounds. nih.gov For molecules like this compound, density functional theory (DFT) calculations are used to predict their antioxidant potential and elucidate the most likely mechanism of action. scielo.org.za

The primary mechanisms for radical scavenging by phenolic antioxidants are:

Hydrogen Atom Transfer (HAT) : The antioxidant donates a hydrogen atom to the free radical. The favorability of this mechanism is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity. nih.gov

Sequential Proton Loss Electron Transfer (SPLET) : This mechanism involves the deprotonation of the antioxidant followed by electron transfer to the radical. scielo.org.za

Computational studies on similar phenolic structures suggest that the HAT mechanism is often the most favorable pathway in non-polar environments. scielo.org.za The presence of the hydroxyl group on the phenyl ring of this compound is the critical feature for its predicted antioxidant activity, with calculations focusing on the BDE of this specific O-H bond. nih.gov

Other Investigated Biological Activities in Experimental Models

Beyond its effects on cell invasion and antioxidant properties, this compound and its analogs have been explored for other significant biological activities.

Anti-inflammatory and Analgesic Effects

Benzamide derivatives have been a source of interest for developing new anti-inflammatory and analgesic agents. Research into novel N-phenylcarbamothioylbenzamides has demonstrated moderate to high anti-inflammatory activity in experimental models. nih.gov These effects are often linked to the inhibition of inflammatory mediators like prostaglandin (B15479496) E2 (PGE₂). nih.gov

Similarly, analogs of N-(4-hydroxyphenyl)acetamide, which share a core structure with the subject compound, have been synthesized and tested for analgesic properties. nih.gov These studies aim to develop non-narcotic therapeutics that can provide pain relief. The mechanism for some of these analogs is thought to involve their conversion in the brain to compounds that modulate the endogenous cannabinoid system. nih.gov

| Activity | Experimental Model | Key Findings for Benzamide Derivatives |

| Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in edema compared to control groups. nih.gov |

| Analgesic | Acetic acid-induced writhing | Reduction in the number of writhing responses, indicating pain relief. |

Neuroprotective Activity

The potential for this compound and related structures to confer neuroprotection has been an area of active investigation, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The structural features of the compound, specifically the 4-hydroxyphenyl group, have been identified as important for neuroprotective activities in various experimental models. nih.gov

Studies on analogs have shown that the hydroxyl group on the phenyl ring plays a crucial role in rescuing neuronal cells from damage induced by factors like Aβ oligomers and oxidative stress. nih.gov The proposed mechanisms often involve the modulation of pathways related to oxidative stress, neuroinflammation, and synaptic failure. nih.gov Research on other neuroprotective agents has shown that reducing the burden of amyloid plaques, decreasing the activation of microglia and astrocytes, and attenuating oxidative stress are key multifactorial effects that contribute to cognitive improvement in disease models. nih.gov

of this compound

Based on the currently available scientific literature, there is no specific information regarding the in vitro biological activities of the chemical compound This compound in relation to opioid receptor modulation. Extensive searches for research data on this particular molecule's interaction with opioid receptors, including the kappa opioid receptor, did not yield any direct experimental findings.

Scientific studies in the field of opioid receptor pharmacology have investigated a wide array of structurally diverse compounds. For instance, research has been conducted on complex synthetic molecules such as N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues and various morphan derivatives. These explorations aim to understand the structure-activity relationships that govern the affinity and efficacy of ligands at the mu, delta, and kappa opioid receptors. However, the specific compound this compound has not been a subject of these published studies.

Therefore, as of the current date, there are no data tables or detailed research findings to present regarding the kappa opioid receptor antagonism or any other opioid receptor modulation by this compound. The scientific community has not published any in vitro studies, such as radioligand binding assays or functional assays (e.g., [³⁵S]GTPγS binding), that would characterize the pharmacological profile of this compound at opioid receptors.

Future research may explore the potential activities of simpler benzamide structures like this compound, but at present, this remains an uninvestigated area within the field of opioid pharmacology.

Computational Chemistry and Chemoinformatics Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its density-based equivalent, these methods provide detailed information about electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for benzamide (B126) derivatives typically focus on optimizing the molecular geometry and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular stability and reactivity.

While specific DFT studies on N-(4-hydroxy-3-methylphenyl)benzamide are not prevalent in the available literature, extensive research on closely related compounds provides a framework for understanding its probable electronic characteristics. For instance, DFT calculations performed on N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide using the B3LYP/6-311G(d) level of theory have been used to determine its HOMO-LUMO energy gap and create molecular electrostatic potential (MEP) maps. semanticscholar.org Such maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn indicate likely sites for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and hydroxyl groups, making them potential sites for hydrogen bonding and electrophilic attack. The stability of the molecule is directly related to its HOMO-LUMO energy gap; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org Theoretical calculations on related benzamides help in predicting these properties. bohrium.com

Table 1: Representative DFT-Calculated Electronic Properties of a Benzamide Analog

| Parameter | Description | Illustrative Value (Analog) | Reference |

|---|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | - | semanticscholar.org |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | - | semanticscholar.org |

| Energy Gap (ΔΕ) | Difference between LUMO and HOMO energies | High value suggests good stability | semanticscholar.org |

| MEP | Molecular Electrostatic Potential | Identifies nucleophilic/electrophilic sites | semanticscholar.org |

Note: Specific values for this compound are not available in the cited literature; the table illustrates the types of parameters calculated.

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory encompasses a set of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a high level of theoretical accuracy, often at a greater computational cost than DFT.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with biological macromolecules. These techniques are crucial for drug discovery and materials science.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). walshmedicalmedia.com This method is instrumental in structure-based drug design for predicting the binding affinity and mode of action of a potential drug candidate.

For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. Benzamide derivatives are known to interact with a variety of biological targets. nih.gov The docking process would assess potential interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. The hydroxyl (-OH) and amide (-NHC=O) groups of this compound are key functional groups capable of forming strong hydrogen bonds, which are often critical for high binding affinity. walshmedicalmedia.comresearchgate.net The methylphenyl and benzoyl rings would likely engage in hydrophobic or π-π stacking interactions within the protein's binding pocket. The results are typically ranked using a scoring function that estimates the binding free energy, with lower energy values indicating more favorable binding. walshmedicalmedia.com

Conformational Sampling and Energy Landscapes

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational sampling methods explore the range of possible shapes a molecule can adopt, while the energy landscape maps the relative energies of these conformations.

For this compound, the key conformational variables include the torsion angles around the amide bond and the bonds connecting the amide group to the two aromatic rings. Crystal structure analysis of analogous compounds, such as N-(3-methylphenyl)benzamide and 3-methyl-N-(4-methylphenyl)benzamide, reveals that the aromatic rings are significantly twisted relative to the central amide plane. researchgate.netnih.gov In 3-methyl-N-(4-methylphenyl)benzamide, the amide core is twisted by 30.24 (4)° and 40.16 (3)° out of the planes of the two rings, respectively. nih.gov The dihedral angle between the two aromatic rings in this analog is 70.06 (3)°. nih.gov These studies suggest that this compound is also a non-planar molecule. Computational methods like molecular dynamics simulations can be used to sample these conformations in a simulated physiological environment, providing a dynamic view of the molecule's flexibility and identifying the most stable, low-energy conformations that are likely to be biologically active.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. ijnrd.org QSAR models are valuable predictive tools in drug discovery, allowing for the estimation of the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model that includes this compound, a dataset of structurally related benzamides with measured biological activity against a specific target would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the molecule's electronic distribution and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, affecting its fit in a receptor site. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Indicates the molecule's lipophilicity, which influences its ability to cross cell membranes. |

| Topological | Connectivity indices | Numerically describes the branching and connectivity of the molecular structure. |

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the predictive model. scirp.org A statistically robust QSAR model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially improved potency. For example, a QSAR study on p-hydroxybenzohydrazide derivatives successfully used 3D-QSAR to design compounds with enhanced antimicrobial activity. derpharmachemica.com

Development of Predictive Models for Biological Activity

There is no available research detailing the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, specifically for the biological activity of this compound.

Identification of Molecular Descriptors

Specific molecular descriptors for this compound, calculated in the context of predictive modeling or chemoinformatics studies, are not reported in the available literature.

Crystal Packing Analysis and Intermolecular Interactions

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, a method used to visualize and quantify intermolecular interactions in a crystal, has not been published for this compound. Consequently, data on its intermolecular contacts and fingerprint plots are not available.

Energy Frameworks and Supramolecular Synthons

There are no studies on the energy frameworks or the identification of specific supramolecular synthons for this compound. This type of analysis, which helps in understanding the energetics of crystal packing, has not been reported for this compound.

Future Perspectives and Research Applications

Design and Synthesis of Novel N-(4-hydroxy-3-methylphenyl)benzamide Derivatives

The core structure of this compound is amenable to a variety of synthetic modifications to generate novel derivatives with potentially enhanced or entirely new biological activities. The design of such derivatives often focuses on modifying the phenyl rings and the amide linkage to influence properties like receptor affinity, selectivity, and pharmacokinetic profiles.

A common strategy in the synthesis of benzamide (B126) derivatives involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been achieved through the reaction of pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This foundational structure can then be further diversified. A notable example is the use of the Suzuki cross-coupling reaction to introduce various aryl groups by reacting the bromo-derivative with different aryl boronic acids in the presence of a palladium catalyst enamine.net.

This synthetic approach can be directly applied to the this compound scaffold. By introducing a halogen, such as bromine, onto either of the phenyl rings, a handle for subsequent cross-coupling reactions is created. This would allow for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

Furthermore, the phenolic hydroxyl group and the amide bond itself are key sites for modification. The hydroxyl group can be alkylated or esterified to modulate lipophilicity and hydrogen bonding capacity. The amide bond can be replaced with other bioisosteres to alter the chemical stability and conformational properties of the molecule.

Table 1: Potential Synthetic Strategies for Novel this compound Derivatives

| Reaction Type | Reagents and Conditions | Purpose of Modification |

| Amide Bond Formation | Substituted benzoic acid, substituted aniline, DCC, DMAP | Core scaffold synthesis |

| Suzuki Cross-Coupling | Aryl boronic acids, Palladium catalyst, Base | Introduction of diverse aryl substituents |

| Williamson Ether Synthesis | Alkyl halide, Base | Modification of the phenolic hydroxyl group |

| Esterification | Acyl chloride or anhydride, Base | Modification of the phenolic hydroxyl group |

Exploration of New Biological Targets and Therapeutic Avenues in Preclinical Research

The benzamide functional group is a well-established pharmacophore present in a wide range of clinically used drugs, suggesting that derivatives of this compound could interact with a variety of biological targets. Preclinical research into structurally related benzamides has revealed a diverse array of pharmacological activities, opening up new avenues for investigation.

One promising area is in the field of neuroscience. Analogues of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide have been identified as potent and selective kappa opioid receptor antagonists nih.govsigmaaldrich.com. The exploration of this compound derivatives in this context could lead to the development of novel treatments for addiction, depression, and other central nervous system disorders.

Cardiovascular research also presents potential applications. A 4-hydroxy-furanyl-benzamide derivative has been shown to reduce infarct area and left ventricular pressure in a preclinical model of heart failure nih.gov. The mechanism of action was suggested to involve the activation of M2-muscarinic receptors and nitric oxide synthase nih.gov. Investigating whether derivatives of this compound can modulate these or other cardiovascular targets could yield new therapies for heart disease.

Furthermore, the benzamide scaffold is a known feature in various enzyme inhibitors. For example, benzenesulfonamide derivatives incorporating a benzamide moiety have demonstrated inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes relevant to conditions like glaucoma and Alzheimer's disease, respectively nih.gov. The systematic screening of a library of this compound derivatives against a panel of enzymes could uncover novel inhibitors with therapeutic potential.

Table 2: Investigated Biological Targets of Structurally Related Benzamide Derivatives

| Derivative Class | Biological Target | Potential Therapeutic Area |

| N-substituted piperazine-benzamides | Kappa Opioid Receptor | Addiction, Depression |

| 4-hydroxy-furanyl-benzamides | M2-Muscarinic Receptor, Nitric Oxide Synthase | Heart Failure |

| Benzenesulfonamide-benzamides | Carbonic Anhydrase, Acetylcholinesterase | Glaucoma, Alzheimer's Disease |

Development of Chemical Probes and Research Tools for Biological Systems

Beyond their therapeutic potential, derivatives of this compound can be developed into valuable chemical probes and research tools to investigate biological systems. These tools are instrumental in identifying the molecular targets of bioactive compounds and in elucidating their mechanisms of action.

One powerful technique is photoaffinity labeling , which utilizes a photoreactive group to covalently link a probe to its biological target upon irradiation with light nih.govsigmaaldrich.com. The this compound scaffold could be modified to incorporate a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide nih.gov. Such a probe, upon binding to its target protein, can be irreversibly cross-linked, allowing for the isolation and identification of the protein through techniques like mass spectrometry.

Another approach is the development of fluorescent probes . By attaching a fluorophore to the this compound structure, the distribution and localization of the compound within cells and tissues can be visualized using fluorescence microscopy. The design of such probes requires careful consideration of the linker and the fluorophore to ensure that the biological activity of the parent molecule is retained. For instance, the principles used in developing fluorescent probes from scaffolds like 3-hydroxyflavone, which also possess a phenolic hydroxyl group, could be adapted. These probes are sensitive to their microenvironment, which can provide information about the binding event.

Furthermore, the incorporation of a biotin tag would enable the affinity-based purification of target proteins. A biotinylated this compound derivative would bind to its cellular target, and the resulting complex could be captured using streptavidin-coated beads. This approach is widely used in chemical proteomics to pull down and identify the binding partners of a small molecule.

The development of these chemical probes would significantly advance our understanding of the molecular pharmacology of this compound and its derivatives, paving the way for more targeted drug design and a deeper insight into complex biological processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.